Cas no 1609400-04-5 (1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride)

1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride
- Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride
- Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanonehydrochloride
- piperazin-1-yl(1H-1,2,4-triazol-5-yl)methanone;hydrochloride
- 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride
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- MDL: MFCD07781117
- Inchi: 1S/C7H11N5O.ClH/c13-7(6-9-5-10-11-6)12-3-1-8-2-4-12;/h5,8H,1-4H2,(H,9,10,11);1H
- InChI Key: GQAFWHSOJLLBHB-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1=NC=NN1)N1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 191
- Topological Polar Surface Area: 73.9
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H955980-50mg |
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride |
1609400-04-5 | 50mg |
$ 70.00 | 2022-06-04 | ||
abcr | AB472230-1g |
1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride; . |
1609400-04-5 | 1g |
€179.70 | 2025-02-21 | ||
abcr | AB472230-1 g |
1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride |
1609400-04-5 | 1g |
€179.70 | 2023-07-18 | ||
TRC | H955980-10mg |
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride |
1609400-04-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | H955980-100mg |
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride |
1609400-04-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
Ambeed | A395469-1g |
Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride |
1609400-04-5 | 97% | 1g |
$144.0 | 2024-08-03 | |
eNovation Chemicals LLC | Y1253823-1g |
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine hydrochloride |
1609400-04-5 | 95% | 1g |
$165 | 2025-02-20 | |
Chemenu | CM507067-1g |
Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanonehydrochloride |
1609400-04-5 | 97% | 1g |
$143 | 2022-09-29 | |
1PlusChem | 1P00J1EM-1g |
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine hydrochloride |
1609400-04-5 | 95% | 1g |
$87.00 | 2025-03-01 | |
A2B Chem LLC | AI87486-250mg |
Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride |
1609400-04-5 | 95% | 250mg |
$75.00 | 2024-04-20 |
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride
Introduction to 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride (CAS No. 1609400-04-5)
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1609400-04-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperazine class of molecules, which are widely recognized for their diverse biological activities and utility in drug development. The presence of a 1H-1,2,4-triazol-3-ylcarbonyl moiety in its structure imparts unique chemical and pharmacological properties, making it a valuable intermediate in the synthesis of biologically active agents.
The piperazine Hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various chemical and biological assays. Piperazine derivatives are well-documented for their role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. The 1H-1,2,4-triazol-3-ylcarbonyl group is a key pharmacophore that contributes to the compound's interaction with biological targets, potentially influencing its efficacy in therapeutic applications.
Recent advancements in medicinal chemistry have highlighted the importance of triazole-containing compounds in drug design. The triazole ring is known for its ability to enhance binding affinity and selectivity towards target enzymes and receptors. In particular, 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride has been explored in the development of novel therapeutic agents targeting neurological disorders. Studies have demonstrated its potential as a precursor in synthesizing molecules that modulate synaptic transmission and neuroinflammatory pathways.
The compound's structural features make it a versatile scaffold for further derivatization, allowing chemists to fine-tune its pharmacological profile. Researchers have utilized 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride as a building block in the synthesis of small-molecule inhibitors that show promise in preclinical models of depression and anxiety disorders. The hydrochloride salt form ensures high purity and reactivity, making it an indispensable reagent in high-throughput screening (HTS) campaigns.
In addition to its applications in central nervous system (CNS) drug development, this compound has been investigated for its potential role in treating inflammatory conditions. The triazole moiety is known to exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes and other inflammatory mediators. Preliminary studies suggest that derivatives of 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride may serve as lead compounds for novel anti-inflammatory drugs.
The synthesis of 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the triazole ring is typically achieved through cycloaddition reactions between azides and alkynes, followed by functional group transformations to introduce the piperazine moiety. The final hydrochloride salt is obtained through acidification, ensuring optimal solubility and stability for further applications.
From a regulatory perspective, 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride must comply with Good Manufacturing Practices (GMP) to ensure consistency and quality in pharmaceutical applications. Manufacturers must adhere to stringent guidelines regarding purity standards, impurity profiling, and stability testing. These measures are critical to ensure the safety and efficacy of drugs derived from this compound.
The growing interest in piperazine derivatives has spurred innovation in synthetic methodologies. Recent patents have described novel synthetic routes that improve yield and reduce waste generation. These advancements underscore the importance of 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride as a key intermediate in modern drug discovery pipelines.
In conclusion, 1-( 1H - 1 , 2 , 4 - triazol - 3 - ylcarbonyl ) piperazine Hydrochloride ( CAS No . 1609400 - 04 - 5 ) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing novel therapeutic agents targeting neurological and inflammatory disorders. As research continues to uncover new applications for this compound,its significance in drug development is expected to grow exponentially.
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